molecular formula C21H14N4O3S2 B5217441 N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide

N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide

Cat. No. B5217441
M. Wt: 434.5 g/mol
InChI Key: YYQWQNUBNNMHGK-UHFFFAOYSA-N
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Description

N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide, also known as NTBC, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action

N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide inhibits HPPD by binding to the enzyme and preventing it from carrying out its normal function. This leads to a buildup of toxic metabolites that are normally broken down by HPPD, which can result in cell death. The mechanism of action of N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide has been extensively studied and is well understood.
Biochemical and Physiological Effects
In addition to its effects on HPPD, N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. However, the full extent of its effects on the body is still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide in lab experiments is its specificity for HPPD. This allows researchers to study the effects of inhibiting this enzyme without affecting other metabolic pathways. However, one limitation of using N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide is that it can be toxic at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide. One area of interest is its potential use in treating other diseases that involve the buildup of toxic metabolites, such as Parkinson's disease and Alzheimer's disease. Additionally, researchers are exploring ways to improve the specificity and potency of N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide, as well as developing new inhibitors that target other enzymes involved in tyrosine and phenylalanine biosynthesis.
Conclusion
N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit HPPD. Its mechanism of action is well understood, and it has been shown to have a variety of biochemical and physiological effects. While it has some limitations, it remains a valuable tool for studying the role of HPPD in disease and for developing new treatments.

Synthesis Methods

N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide can be synthesized using a multistep process starting from commercially available materials. The synthesis involves the reaction of 2-nitrobenzoyl chloride with 4-(2-naphthyl)-1,3-thiazol-2-amine to form the intermediate compound, which is then reacted with carbon disulfide and sodium hydroxide to yield the final product, N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide.

Scientific Research Applications

N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide has been extensively used in scientific research for its ability to inhibit HPPD, which is an enzyme involved in the biosynthesis of tyrosine and phenylalanine. Inhibition of HPPD has been shown to be effective in treating a variety of diseases, including hereditary tyrosinemia type 1, a rare genetic disorder that affects the liver and can lead to liver failure and other complications.

properties

IUPAC Name

N-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S2/c26-19(16-7-3-4-8-18(16)25(27)28)23-20(29)24-21-22-17(12-30-21)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H2,22,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQWQNUBNNMHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=S)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-2-nitrobenzamide

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